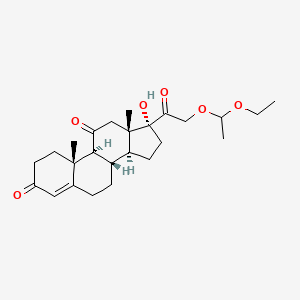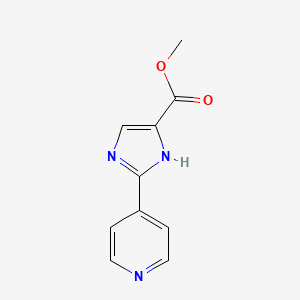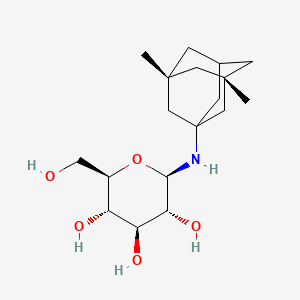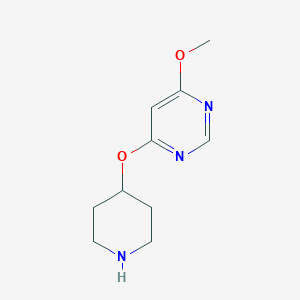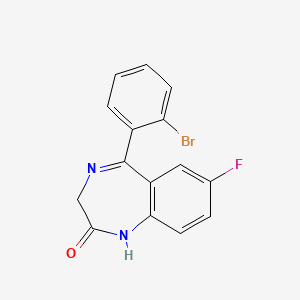
5-(2-Bromophenyl)-7-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromophenyl)-7-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one: is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound is of interest due to its unique structural features, which include a bromophenyl and a fluoro substituent, potentially offering distinct pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenyl)-7-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. One common method includes:
Formation of the benzodiazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a halogenation reaction, where a bromine atom is introduced to the phenyl ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can be used to modify the benzodiazepine core or the substituents, such as reducing a nitro group to an amine.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution are commonly employed.
Major Products:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzodiazepine derivatives.
科学的研究の応用
Chemistry:
Synthesis of novel benzodiazepine derivatives: The compound serves as a precursor for the synthesis of new benzodiazepine analogs with potential therapeutic applications.
Biology:
Receptor studies: Used in research to study the interaction with GABA receptors and other neurotransmitter systems.
Medicine:
Pharmacological research: Investigated for its potential anxiolytic, sedative, and anticonvulsant properties.
Industry:
Pharmaceutical development: Utilized in the development of new drugs targeting neurological and psychiatric disorders.
作用機序
The mechanism of action of 5-(2-Bromophenyl)-7-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, the compound enhances the effect of GABA, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and anticonvulsant effects.
類似化合物との比較
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: The presence of the bromophenyl and fluoro substituents in 5-(2-Bromophenyl)-7-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one may confer unique pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of potency, duration of action, and side effect profile compared to other benzodiazepines.
特性
CAS番号 |
153873-96-2 |
|---|---|
分子式 |
C15H10BrFN2O |
分子量 |
333.15 g/mol |
IUPAC名 |
5-(2-bromophenyl)-7-fluoro-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10BrFN2O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8H2,(H,19,20) |
InChIキー |
APTIFBSTEIXFOB-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


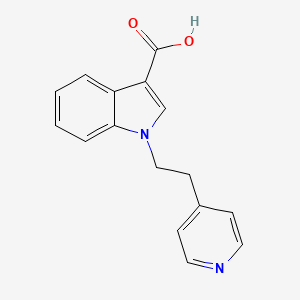
![2-[4-(Benzenesulfonyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13853564.png)
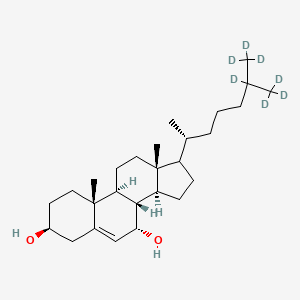

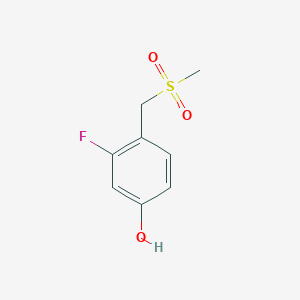
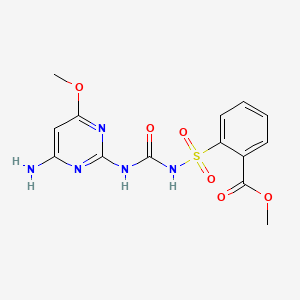
![Prop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B13853600.png)
![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-O-[1-C-[4-chloro-3-[(4-ethoxyphenyll)methyl]phenyl]-D-glucopyranosyl]-D-glucitol](/img/structure/B13853620.png)
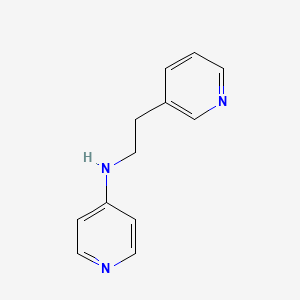
![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)
